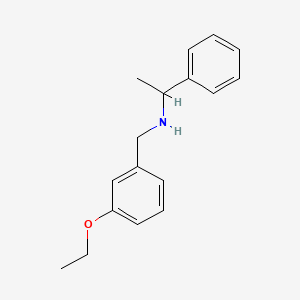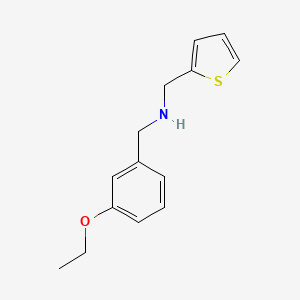amine CAS No. 893582-80-4](/img/structure/B3164573.png)
[(2,3-Dimethoxyphenyl)methyl](propyl)amine
Descripción general
Descripción
(2,3-Dimethoxyphenyl)methylamine is a chemical compound with the IUPAC name N1- (2,3-dimethoxybenzyl)-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride . It has a molecular weight of 325.28 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of amines like (2,3-Dimethoxyphenyl)methylamine can be achieved through reductive amination . This process involves the nucleophilic addition of ammonia or an amine to a carbonyl group to form an imine, which is then reduced to an amine .Molecular Structure Analysis
The molecular structure of (2,3-Dimethoxyphenyl)methylamine can be represented by the InChI code: 1S/C14H24N2O2.2ClH/c1-16(2)10-6-9-15-11-12-7-5-8-13(17-3)14(12)18-4;;/h5,7-8,15H,6,9-11H2,1-4H3;2*1H . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in the compound.Physical And Chemical Properties Analysis
(2,3-Dimethoxyphenyl)methylamine is a powder that is stored at room temperature . The compound’s CAS Number is 1158577-04-8 .Mecanismo De Acción
The mechanism of action of [(2,3-Dimethoxyphenyl)methyl](propyl)amine is not fully understood, but it is believed to act on serotonin receptors in the brain. Specifically, it has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By modulating this receptor, this compound may induce altered states of consciousness and enhance emotional empathy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on serotonin receptors, it has also been shown to interact with other neurotransmitter systems such as dopamine and norepinephrine. Some of the reported effects of this compound include altered perception of time and space, enhanced sensory perception, and euphoria. However, it can also cause negative side effects such as nausea, anxiety, and paranoia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(2,3-Dimethoxyphenyl)methyl](propyl)amine in lab experiments is its ability to induce altered states of consciousness and enhance emotional empathy. This makes it a potentially valuable tool for investigating the neural mechanisms underlying social cognition and emotional processing. However, one limitation is that the effects of this compound can be highly variable and difficult to predict. Additionally, it is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on [(2,3-Dimethoxyphenyl)methyl](propyl)amine. One area of interest is its potential use as a treatment for various neuropsychiatric disorders, such as depression and PTSD. Additionally, further investigation into the neural mechanisms underlying the effects of this compound could provide valuable insights into the neurobiology of social cognition and emotional processing. Finally, research on the potential therapeutic benefits of other psychedelic compounds, such as psilocybin and LSD, could also be a fruitful area of investigation.
Aplicaciones Científicas De Investigación
Despite its reputation as a recreational drug, [(2,3-Dimethoxyphenyl)methyl](propyl)amine has shown potential in scientific research applications. For example, it has been investigated as a potential treatment for depression, anxiety, and post-traumatic stress disorder (PTSD). In one study, this compound was found to increase feelings of empathy and social connection in individuals with social anxiety disorder. Additionally, it has been suggested that this compound may have therapeutic effects on various neuropsychiatric disorders due to its ability to modulate serotonin receptors in the brain.
Safety and Hazards
The compound (2,3-Dimethoxyphenyl)methylamine has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-8-13-9-10-6-5-7-11(14-2)12(10)15-3/h5-7,13H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOFCRNSPPHEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C(=CC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B3164495.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)
amine](/img/structure/B3164506.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164523.png)

![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164533.png)
![N-[(4-phenylphenyl)methyl]butan-2-amine](/img/structure/B3164543.png)
![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164555.png)
amine](/img/structure/B3164567.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3164570.png)


amine](/img/structure/B3164591.png)